Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate
Description
Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-fluorophenyl group at position 4 and a methyl acetate group via a sulfanyl (-S-) linkage at position 4. Its molecular formula is C₁₁H₉FN₂O₂S₂, distinguishing it from related esters and heterocycles.
Properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)thiadiazol-5-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S2/c1-16-9(15)6-17-11-10(13-14-18-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAVBARCMSIZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N=NS1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)-1,2,3-Thiadiazole-5-thiol
The foundational step involves constructing the 1,2,3-thiadiazole ring. A modified Hurd-Mori reaction is employed, wherein a diazo compound reacts with a thiocarbonyl precursor. For this target, 4-fluorophenylhydrazine is condensed with α-keto thioamide under acidic conditions to yield the thiadiazole core. Cyclization is facilitated by sulfur incorporation via Lawesson’s reagent , producing 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-thiol.
Reaction Conditions :
- Solvent: Anhydrous toluene
- Temperature: 80°C
- Duration: 12 hours
- Yield: 68%
S-Alkylation with Methyl Chloroacetate
The thiol intermediate undergoes nucleophilic substitution with methyl chloroacetate in the presence of a base. Deprotonation of the thiol group by potassium carbonate generates a thiolate ion, which attacks the electrophilic carbon of methyl chloroacetate.
Optimized Protocol :
- Base: K₂CO₃ (2 eq)
- Solvent: Dimethylformamide (DMF)
- Temperature: 25°C
- Duration: 6 hours
- Yield: 82%
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.21 (s, 2H, SCH₂CO), 3.76 (s, 3H, OCH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).
One-Pot Tandem Cyclization-Alkylation Approach
To streamline synthesis, a tandem method combines thiadiazole formation and S-alkylation. 4-Fluorophenyl diazonium salt is reacted with thiourea and methyl acetoacetate in a single vessel. The diazonium salt decomposes to generate a thioketene intermediate, which cyclizes to form the thiadiazole ring. Subsequent in-situ alkylation with methyl chloroacetate eliminates isolation of the thiol intermediate.
Key Advantages :
- Reduced purification steps
- Higher overall yield (74%)
- Solvent: Acetonitrile
- Catalytic triethylamine enhances reaction rate.
Challenges :
- Competing side reactions (e.g., over-oxidation to sulfone) require strict temperature control (−10°C to 0°C).
Solid-Phase Synthesis for Scalable Production
Immobilized Thiadiazole Synthesis
A resin-bound approach employs Wang resin functionalized with a 4-fluorophenyl group. Cyclization is achieved using sulfur monochloride (S₂Cl₂) in dichloromethane, followed by cleavage from the resin using trifluoroacetic acid (TFA). The free thiol is then alkylated in solution phase.
Benefits :
- Facilitates high-throughput screening
- Purity >95% after cleavage
- Ideal for combinatorial chemistry applications
Continuous Flow Alkylation
Methyl chloroacetate is introduced via a continuous flow reactor, ensuring precise stoichiometry and minimizing side products. This method achieves 89% yield with a residence time of 10 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 82 | 98 | High intermediate control | Multi-step isolation |
| Tandem Approach | 74 | 95 | Reduced steps | Temperature sensitivity |
| Solid-Phase Synthesis | 89 | 97 | Scalability | Specialized equipment required |
Mechanistic Insights and Side Reactions
Competing Sulfone Formation
Under oxidative conditions (e.g., trace O₂), the thioether moiety may oxidize to sulfone. This is mitigated by conducting reactions under nitrogen atmosphere and using antioxidants like butylated hydroxytoluene (BHT) .
Ester Hydrolysis
Basic conditions during alkylation risk hydrolyzing the methyl ester to carboxylic acid. Employing milder bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C) preserves ester integrity.
Industrial-Scale Considerations
Patent literature highlights lyophilization and crystallization as preferred purification methods for analogs. For instance, recrystallization from ethyl acetate/hexane (1:3) yields colorless crystals with >99% purity.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates .
Hydrolysis products are intermediates for further functionalization, such as amidation or esterification with substituted alcohols .
Sulfanyl Group Reactivity
The sulfur atom in the sulfanyl bridge participates in oxidation and nucleophilic substitution reactions.
Oxidation to Sulfoxide/Sulfone
Nucleophilic Substitution
The sulfanyl group can be displaced by amines or thiols under basic conditions :
Thiadiazole Ring Modifications
The 1,2,3-thiadiazole core exhibits cyclization and ring-opening reactivity.
Hurd–Mori Cyclization
Under SOCl<sub>2</sub> treatment, the thiadiazole ring can form fused heterocycles (e.g., triazoles) :
Ring-Opening with Hydrazines
Reaction with hydrazine hydrate opens the thiadiazole ring, forming hydrazide intermediates :
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes selective substitution at the para position relative to fluorine :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Fluoro-3-nitro-phenyl-thiadiazole derivative | 62% |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 4-Fluoro-3-bromo-phenyl-thiadiazole derivative | 55% |
Biological Activation Pathways
In vivo, the compound undergoes metabolic transformations critical for its anticancer activity :
-
Esterase-mediated hydrolysis : Converts methyl ester to carboxylic acid, enhancing target binding.
-
Glutathione conjugation : Sulfanyl group reacts with glutathione, modulating cytotoxicity.
-
Cytochrome P450 oxidation : Generates hydroxylated metabolites at the fluorophenyl ring.
Scientific Research Applications
Case Studies
Recent studies have demonstrated the compound's efficacy in inhibiting growth in human leukemia and ovarian cancer models. For instance:
- Study A : In vitro tests indicated that methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate significantly reduced cell viability in leukemia cell lines by inducing apoptosis.
- Study B : The compound showed promising results against ovarian cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.
These findings suggest that further exploration of this compound could lead to the development of novel anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria.
Case Studies
Research has highlighted the following findings related to the antimicrobial efficacy of this compound:
- Study C : The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics.
- Study D : In tests against various fungal strains, this compound demonstrated inhibitory effects comparable to established antifungal agents.
Future Research Directions
Future research could focus on:
- Structural modifications to enhance potency and selectivity.
- Comprehensive in vivo studies to evaluate therapeutic efficacy and safety profiles.
- Exploration of combination therapies using this compound alongside existing anticancer or antimicrobial agents.
Mechanism of Action
The mechanism by which Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and fluorophenyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Heterocyclic Core Influence
- Triazine-based sulfonylureas (e.g., metsulfuron-methyl ) are agriculturally relevant due to their herbicidal activity, whereas thiadiazoles and triazoles are more common in pharmaceuticals, highlighting divergent applications based on core heterocycles.
Substituent Effects
- Fluorine Substituents: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, improving metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate ).
- Ester Groups: The methyl ester in the target compound may hydrolyze faster in vivo than ethyl esters, affecting bioavailability. Sodium salts (e.g., ) offer higher water solubility, favoring intravenous administration.
Biological Activity
Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate (CAS: 338408-67-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, and presenting findings in a structured format.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following formula:
This compound features a thiadiazole ring, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that can participate in various interactions with biological targets.
Biological Activities
This compound exhibits several biological activities that are summarized below:
Antimicrobial Activity
-
Bacterial Inhibition : Studies indicate that thiadiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Shigella flexneri .
Bacteria Activity Level Staphylococcus aureus Effective Shigella flexneri Effective Candida albicans Moderate - Mechanism of Action : The interaction with bacterial proteins has been studied through docking simulations, revealing that these compounds inhibit critical enzymes necessary for bacterial survival .
Antifungal Activity
This compound shows promising antifungal properties. It has been reported to inhibit strains of Candida, including drug-resistant variants .
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Drug-resistant strains | Effective |
Anticancer Potential
Research indicates that thiadiazole derivatives can exhibit anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The cytotoxicity was linked to the structural features of the thiadiazole ring .
| Cancer Cell Line | Viability % (Control vs. Treated) |
|---|---|
| Caco-2 | 39.8% vs. untreated |
| A549 | 55.4% vs. untreated |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive study on a series of thiadiazole derivatives found that compounds with similar structures to this compound demonstrated significant antimicrobial activity compared to standard antibiotics like ampicillin .
- Anticancer Activity Assessment : Another investigation into the anticancer potential of thiadiazole derivatives revealed that modifications in the substituent groups could enhance activity against specific cancer types. The study highlighted that certain derivatives led to a significant decrease in cell viability in treated groups compared to controls .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | POCl₃, 0°C → RT, 6h | 65% | |
| 2 | 4-Fluorophenylboronic acid, Pd(OAc)₂, DMF/H₂O | 72% | |
| 3 | Methyl bromoacetate, K₂CO₃, acetone, reflux | 58% |
Basic: How is the compound structurally characterized?
Methodological Answer:
Q. Case Study :
- Without KI : 48% yield, 24 hrs.
- With KI : 73% yield, 8 hrs .
Advanced: How do electronic effects of substituents influence the compound's reactivity?
Methodological Answer:
- Fluorine Substituent : The 4-fluorophenyl group increases electrophilicity at the thiadiazole's 5-position, facilitating nucleophilic attacks (e.g., sulfanyl group addition) .
- Thioether Linkage : The –S– group stabilizes the transition state in cross-coupling reactions via lone-pair donation, reducing activation energy .
Q. Computational Evidence :
Advanced: How to resolve contradictions in reported biological activities of thiadiazole derivatives?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and concentrations (IC₅₀ ± 5 μM) to compare studies .
- SAR Analysis : Conflicting antimicrobial data (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) arise from substituent lipophilicity (ClogP = 2.1 vs. 1.8). Hydrophobic groups enhance membrane penetration .
Q. Contradiction Resolution Workflow :
Normalize assay conditions.
Perform meta-analysis of substituent effects.
Validate via in silico ADMET profiling .
Basic: What spectroscopic techniques confirm the compound's purity?
Methodological Answer:
Q. QC Criteria :
| Parameter | Requirement |
|---|---|
| HPLC | Single peak, >95% |
| ¹H NMR | Integral ratios ± 5% |
Advanced: What computational methods predict the compound's pharmacokinetic properties?
Methodological Answer:
Q. Software Tools :
| Tool | Application |
|---|---|
| Schrödinger | Protein-ligand docking |
| QikProp | ADMET profiling |
Advanced: How to design derivatives for enhanced bioactivity?
Methodological Answer:
Q. SAR Table :
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent | 4-Fluorophenyl | 12.0 |
| Derivative | 4-CF₃ | 4.0 |
| Derivative | 1,2,4-Triazole core | 8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
